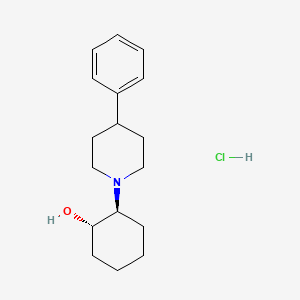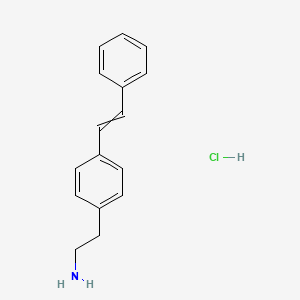
4,5-双(氯甲基)-1,3-二氧戊环-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Bis(chloromethyl)-1,3-dioxol-2-one is an organic compound with the molecular formula C5H6Cl2O3. It is a derivative of dioxolane, featuring two chloromethyl groups attached to the 4th and 5th positions of the dioxolane ring. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in synthetic organic chemistry.
科学研究应用
4,5-Bis(chloromethyl)-1,3-dioxol-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(chloromethyl)-1,3-dioxol-2-one typically involves the chloromethylation of 1,3-dioxolane derivatives. One common method includes the reaction of 1,3-dioxolane with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds through the formation of chloromethyl intermediates, which subsequently cyclize to form the desired product.
Industrial Production Methods: Industrial production of 4,5-Bis(chloromethyl)-1,3-dioxol-2-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent product quality.
化学反应分析
Types of Reactions: 4,5-Bis(chloromethyl)-1,3-dioxol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding dioxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl groups can yield hydroxymethyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiolate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions include various substituted dioxolane derivatives, which can be further functionalized for specific applications.
作用机制
The mechanism of action of 4,5-Bis(chloromethyl)-1,3-dioxol-2-one involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups act as electrophilic centers, facilitating nucleophilic substitution reactions. The dioxolane ring provides stability and rigidity to the molecule, influencing its reactivity and interaction with other chemical species.
Molecular Targets and Pathways: In biological systems, the compound can interact with nucleophilic sites on biomolecules, potentially modifying their function. Its reactivity towards nucleophiles makes it a useful tool in biochemical research for probing molecular interactions and pathways.
相似化合物的比较
4,4’-Bis(chloromethyl)-1,1’-biphenyl: Another chloromethylated compound with applications in organic synthesis.
4-Chloromethyl-2,2-dimethyl-1,3-dioxolane: A related dioxolane derivative with similar reactivity.
Uniqueness: 4,5-Bis(chloromethyl)-1,3-dioxol-2-one is unique due to its dual chloromethyl groups positioned on a dioxolane ring, providing distinct reactivity and stability compared to other chloromethylated compounds. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industrial applications.
属性
IUPAC Name |
4,5-bis(chloromethyl)-1,3-dioxol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2O3/c6-1-3-4(2-7)10-5(8)9-3/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCNWFRALIHYLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(OC(=O)O1)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide](/img/structure/B1142491.png)
![2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid](/img/structure/B1142493.png)



